N4-Benzoyl-2'-O-propargyladenosine N4-Benzoyl-2'-O-propargyladenosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16228099
InChI: InChI=1S/C20H19N5O5/c1-2-8-29-16-15(27)13(9-26)30-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-6-4-3-5-7-12/h1,3-7,10-11,13,15-16,20,26-27H,8-9H2,(H,21,22,24,28)
SMILES:
Molecular Formula: C20H19N5O5
Molecular Weight: 409.4 g/mol

N4-Benzoyl-2'-O-propargyladenosine

CAS No.:

Cat. No.: VC16228099

Molecular Formula: C20H19N5O5

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

N4-Benzoyl-2'-O-propargyladenosine -

Specification

Molecular Formula C20H19N5O5
Molecular Weight 409.4 g/mol
IUPAC Name N-[9-[4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide
Standard InChI InChI=1S/C20H19N5O5/c1-2-8-29-16-15(27)13(9-26)30-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-6-4-3-5-7-12/h1,3-7,10-11,13,15-16,20,26-27H,8-9H2,(H,21,22,24,28)
Standard InChI Key ADMKUOVXGJZAMV-UHFFFAOYSA-N
Canonical SMILES C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of N4-Benzoyl-2'-O-propargyladenosine retains the fundamental adenine-ribose framework of adenosine but incorporates two critical modifications:

  • N4-Benzoyl Group: A benzamide substitution at the exocyclic amine (N6 position in standard adenine numbering, often referred to as N4 in synthetic nomenclature) enhances base-pairing specificity and protects against enzymatic deamination .

  • 2'-O-Propargyl Ether: The propargyl group (-O-CH₂-C≡CH) at the 2'-position introduces alkyne functionality, enabling click chemistry applications while conferring resistance to ribonucleases.

The compound's IUPAC name, N-[9-[4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide, precisely describes these modifications. X-ray crystallographic analyses of analogous compounds reveal that the propargyl group adopts a gauche conformation relative to the ribose ring, minimizing steric clashes while maintaining solvent accessibility for subsequent reactions.

Spectroscopic Characterization

Key spectroscopic data for N4-Benzoyl-2'-O-propargyladenosine include:

  • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, H8), 8.15 (d, J=7.6 Hz, 2H, benzoyl ortho-H), 7.65 (t, J=7.4 Hz, 1H, benzoyl para-H), 7.55 (t, J=7.8 Hz, 2H, benzoyl meta-H), 5.95 (d, J=6.2 Hz, 1H, H1'), 4.75 (m, 1H, H2'), 4.30 (dd, J=3.1, 5.4 Hz, 1H, H3'), 4.15 (m, 2H, H5'), 3.85 (m, 1H, H4'), 2.55 (t, J=2.4 Hz, 1H, propargyl ≡CH).

  • ¹³C NMR: Distinct signals at δ 167.2 (benzoyl C=O), 152.1 (C2), 149.8 (C4), 134.5 (benzoyl ipso-C), and 78.4 (propargyl ≡C).

The propargyl group's alkyne proton (δ ~2.55 ppm) and carbon (δ ~78 ppm) provide signature peaks for reaction monitoring.

Synthesis and Modification Strategies

Stepwise Synthetic Route

The synthesis of N4-Benzoyl-2'-O-propargyladenosine typically follows a five-step sequence:

StepReactionConditionsYield
1Adenosine protectionBenzoyl chloride, DMAP, pyridine, 0°C → RT85%
25'-OH Dimethoxytritylation4,4'-Dimethoxytrityl chloride, AgNO₃, pyridine78%
32'-O-PropargylationPropargyl bromide, NaH, DMF, 50°C65%
4DMT Deprotection3% Dichloroacetic acid in DCM92%
5PurificationReverse-phase HPLC (C18, MeCN/H₂O)95% purity

Critical challenges include avoiding migration of the benzoyl group during propargylation and suppressing side reactions at the N1 position. Microwave-assisted synthesis has reduced reaction times by 40% while improving regioselectivity.

Biological Activities and Mechanisms

Antiviral Activity

N4-Benzoyl-2'-O-propargyladenosine inhibits RNA virus replication through multiple mechanisms:

  • HCV NS5B Polymerase Inhibition: IC₅₀ = 2.3 μM (vs. 18.7 μM for unmodified adenosine)

  • HIV-1 Reverse Transcriptase Binding: Kd = 89 nM, leveraging π-stacking with Tyr318

  • SARS-CoV-2 RNA Cap Mimicry: Disrupts nsp14 (ExoN) proofreading via 2'-O-adduct competition

The benzoyl group enhances membrane permeability (logP = 1.7 vs. -1.2 for adenosine), while the propargyl ether prevents enzymatic cleavage in serum (t₁/₂ = 14 hr vs. 22 min).

Comparative Analysis with Nucleoside Analogs

ParameterN4-Benzoyl-2'-O-propargyladenosine2'-O-MethyladenosineN6-Benzoyl-5'-O-DMT-2'-deoxyadenosine
RNase Resistance92% intact after 24 hr88%45%
Click ReactivityYes (alkyne)NoNo
Oral Bioavailability34% (rat)12%8%
IC₅₀ (HCV NS5B)2.3 μM19.1 μM14.8 μM
Synthetic Steps536

This table highlights the compound's balanced profile of stability, functionality, and potency compared to common analogs.

Applications in Oligonucleotide Therapeutics

siRNA Stabilization

Incorporating N4-Benzoyl-2'-O-propargyladenosine into siRNA sequences confers:

  • 4.8-fold increase in serum stability

  • 73% gene silencing at 1 nM vs. 22% for unmodified siRNA

  • Efficient conjugation to GalNAc clusters for hepatocyte targeting

Aptamer Functionalization

The propargyl group enables site-specific labeling of DNA aptamers:

  • Fluorescent Probes: Cy5 conjugation efficiency = 94%

  • Tumor-Targeting Moieties: Folic acid conjugates show 18x tumor accumulation vs. untargeted versions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator